2H-1,5-Benzodioxepin-3(4H)-one: Chemical Structure, Synthesis, and Applications in Fragrance and Drug Discovery
2H-1,5-Benzodioxepin-3(4H)-one: Chemical Structure, Synthesis, and Applications in Fragrance and Drug Discovery
Executive Summary
The 2H-1,5-benzodioxepin-3(4H)-one scaffold represents a privileged bicyclic architecture that bridges the gap between olfactory chemistry and modern drug discovery. Originally popularized in the fragrance industry through its 7-methyl derivative (commercially known as Calone 1951®), this chemotype is the defining molecular signature of the "marine" or "ozone" olfactory family[1]. Beyond perfumery, recent advances in medicinal chemistry have repurposed the bicyclic 1,4-dioxepane core as a versatile, conformationally restricted building block for isosteric replacements[2][3].
This technical guide provides an in-depth analysis of the structural properties, structure-activity relationships (SAR), synthetic methodologies, and emerging pharmaceutical applications of 2H-1,5-benzodioxepin-3(4H)-one and its derivatives.
Chemical Structure and Physicochemical Properties
The core structure of 2H-1,5-benzodioxepin-3(4H)-one consists of a benzene ring fused to a seven-membered 1,4-dioxepane ring containing a ketone at the 3-position.
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Conformational Dynamics : The seven-membered dioxepane ring adopts a characteristic "butterfly" conformation[4]. This non-planar geometry is critical for its biological activity, as it dictates the spatial orientation of the oxygen heteroatoms and the carbonyl group, facilitating specific hydrogen bonding and dipole interactions with target receptors.
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Substitution Effects : The olfactory and physicochemical properties are highly sensitive to substitution at the 7-position of the aromatic ring. Variations at this site directly influence the molecule's lipophilicity (LogP), vapor pressure, and receptor binding affinity[5].
Quantitative Data Summary
Table 1: Physicochemical and Olfactory Properties of Key 2H-1,5-Benzodioxepin-3(4H)-one Derivatives
| Compound | CAS Number | R-Group (C7) | Molecular Weight | Odor Profile / Application |
| Parent Core | 27612-17-5 | -H | 164.16 g/mol | Weak marine, synthetic intermediate[6] |
| Calone 1951 | 28940-11-6 | -CH₃ | 178.18 g/mol | Intense marine, ozone, watermelon[1][5] |
| Jalclone | 207228-93-1 | -CH₂CH₂CH₃ | 206.24 g/mol | Fluid, ozonic, highly tenacious[7] |
| 7-tert-Butyl | 195251-91-3 | -C(CH₃)₃ | 220.26 g/mol | Fixative, specialty chemical intermediate[8][9] |
Mechanistic Insights: Olfactory Receptor Binding & SAR
The perception of the "marine" note is a combinatorial phenomenon resulting from the binding of the benzodioxepinone core to multiple G-protein-coupled olfactory receptors (ORs) in the olfactory epithelium[4].
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Causality of the Marine Note : The carbonyl oxygen at C3 acts as a critical hydrogen-bond acceptor, while the hydrophobic aromatic ring and its C7-alkyl substituent engage in van der Waals interactions within the hydrophobic pocket of the receptor.
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Structure-Activity Relationship (SAR) : Extending the alkyl chain at C7 alters the binding dynamics. For instance, the 7-methyl derivative provides a linear, expressive watery note[5]. Replacing it with a 3-methylbutyl group introduces aldehydic and soapy nuances, while an allyl group shifts the profile toward a floral-marine hybrid[5].
Olfactory signal transduction pathway triggered by 2H-1,5-Benzodioxepin-3(4H)-one derivatives.
Synthetic Workflows & Experimental Protocols
The industrial and laboratory-scale synthesis of the 2H-1,5-benzodioxepin-3(4H)-one core relies on a robust three-step sequence: Williamson ether synthesis, Dieckmann condensation, and hydrolysis/decarboxylation[10][11].
Three-step synthetic workflow for the 2H-1,5-Benzodioxepin-3(4H)-one core architecture.
Self-Validating Experimental Protocol: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one
This protocol incorporates a critical mechanistic optimization: the use of Potassium Iodide (KI) as a catalyst during the initial etherification. The addition of KI generates methyl iodoacetate in situ via a Finkelstein-type halogen exchange with methyl bromoacetate. The iodoacetate is a vastly superior electrophile, which minimizes side reactions and increases the intermediate yield from ~78% to >95%[10][11].
Step 1: KI-Catalyzed Williamson Ether Synthesis
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Reagents : 4-Methylcatechol (1.0 eq), Methyl bromoacetate (2.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq), Potassium iodide (KI, 0.1 eq), Acetone or DMF (solvent).
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Procedure : Suspend K₂CO₃ and KI in the solvent under an inert nitrogen atmosphere. Add 4-methylcatechol and stir for 15 minutes to initiate deprotonation.
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Addition : Dropwise add methyl bromoacetate. The presence of KI drives the rapid formation of the highly reactive methyl iodoacetate[10].
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Reflux : Heat the mixture to reflux for 4–6 hours. Monitor via HPLC or TLC until the catechol is consumed.
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Workup : Filter the inorganic salts, concentrate the filtrate, and partition between water and ethyl acetate. Dry the organic layer and evaporate to yield dimethyl 2,2'-(4-methyl-1,2-phenylene)bis(oxy)diacetate (MCDA)[10].
Step 2: Dieckmann Condensation
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Reagents : MCDA intermediate (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Sodium methoxide, dry THF or ethylene glycol dimethyl ether[12].
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Procedure : Slowly add the MCDA solution to a stirred suspension of NaH in dry solvent at 0°C.
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Cyclization : Allow the reaction to warm to room temperature, then reflux for 2 hours. The base abstracts an α-proton from one acetate group, triggering an intramolecular nucleophilic attack on the adjacent ester carbonyl, forming a β-keto ester cyclic intermediate[12][13].
Step 3: Hydrolysis and Decarboxylation
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Reagents : 5% Aqueous Hydrochloric acid (HCl).
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Procedure : Pour the cooled reaction mixture from Step 2 into ice water, then acidify with 5% HCl[12].
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Reflux : Heat the acidic mixture to reflux for 3–4 hours. The acidic conditions hydrolyze the remaining ester group to a β-keto acid, which spontaneously decarboxylates under thermal conditions to yield the final 7-methyl-2H-1,5-benzodioxepin-3(4H)-one[10][12].
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Purification : Extract with diethyl ether, wash with brine, dry, and purify via vacuum distillation or column chromatography.
Emerging Applications in Drug Development
While historically confined to the fragrance industry, the 1,4-dioxepane ring system is now gaining significant traction in early-stage drug discovery[2][3].
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Isosteric Replacement : Bicyclic 1,4-dioxepanes serve as excellent conformationally restricted surrogates for morpholine, piperidine, and saturated oxygen heterocycles[2]. Morpholine is one of the most frequently used heterocycles in FDA-approved drugs; however, its metabolic susceptibility often requires bioisosteric replacement.
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Physicochemical Profiling : The 1,4-dioxepane core offers favorable lipophilicity (LogP) and basicity (pKa) profiles. When functionalized with secondary amines or carboxylic acids, these bicyclic systems provide stable building blocks that improve the pharmacokinetic properties (ADME) of lead compounds[2][3].
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Multigram Scalability : Recent methodologies have demonstrated that fused and spirocyclic 1,4-dioxepanes can be synthesized on a multigram scale (up to 250 g) via the double alkylation of saturated heterocyclic diols with α,α′-dichloroisobutylene, proving their viability for industrial pharmaceutical libraries[2][14].
References
- LookChem. "2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-".
- SIELC Technologies. "2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-".
- ChemicalBook. "2H-1,5-Benzodioxepin-3(4H)-one | 27612-17-5".
- Google Patents. "DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one".
- Scent.vn. "7-tert-Butyl-1,5-benzodioxepin-3-one".
- Google Patents. "US3799892A - Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants".
- Petorose Alcones Pvt Ltd. "Jalclone".
- Semantic Scholar. "Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues".
- ChemRxiv. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery".
- Semantic Scholar. "KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®".
- PubMed. "Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization".
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